An In-depth Technical Guide to 4-Cyclopropyl-2-fluoro-3-methylpyridine
An In-depth Technical Guide to 4-Cyclopropyl-2-fluoro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword
This document provides a comprehensive technical overview of 4-Cyclopropyl-2-fluoro-3-methylpyridine, a specialized heterocyclic compound with significant potential in medicinal chemistry and drug discovery. It is important to note that as of the latest revision of this guide, a specific CAS number for this molecule has not been registered, indicating its status as a novel or non-commercial chemical entity. Consequently, this guide has been developed to provide a robust framework for its synthesis, characterization, and potential applications, drawing upon established principles of organic chemistry and the known properties of its constituent functional groups. The methodologies and data presented herein are predictive and based on established literature for analogous structures, designed to empower researchers in their exploration of this promising chemical scaffold.
Molecular Overview and Physicochemical Properties
4-Cyclopropyl-2-fluoro-3-methylpyridine is a substituted pyridine ring, a core structure in numerous pharmaceuticals.[1] The unique combination of a cyclopropyl group, a fluorine atom, and a methyl group imparts a distinct set of properties that are highly desirable in modern drug design.
Chemical Structure
Caption: Chemical structure of 4-Cyclopropyl-2-fluoro-3-methylpyridine.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of 4-Cyclopropyl-2-fluoro-3-methylpyridine. These values are estimated based on the properties of structurally related molecules such as 2-fluoro-3-methylpyridine and 4-cyclopropyl-pyridine.[2][3]
| Property | Predicted Value |
| Molecular Formula | C₉H₁₀FN |
| Molecular Weight | 151.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~170-190 °C (estimated) |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) |
| pKa (of pyridinium ion) | 2.5 - 3.5 (estimated) |
Strategic Importance in Medicinal Chemistry
The strategic incorporation of cyclopropyl and fluoro moieties onto a pyridine scaffold is a well-established strategy in drug discovery for modulating pharmacokinetic and pharmacodynamic properties.
-
The Cyclopropyl Moiety: The cyclopropyl group is frequently used as a "bioisostere" for larger or more flexible groups. Its rigid, three-dimensional structure can help to lock a molecule into a specific conformation, which can lead to enhanced binding affinity with a biological target.[4] Furthermore, the cyclopropyl ring can increase metabolic stability by blocking sites susceptible to oxidative metabolism.[5]
-
The Fluoro Substituent: The introduction of a fluorine atom can have profound effects on a molecule's properties. Due to its high electronegativity, fluorine can alter the electronic properties of the pyridine ring, influencing its pKa and reactivity.[6] This can lead to improved binding interactions with target proteins. Additionally, the C-F bond is very strong, which can enhance metabolic stability and increase the lipophilicity of the molecule, potentially improving cell membrane permeability.[6]
-
The Pyridine Core: The pyridine ring is a common scaffold in a vast number of approved drugs.[1] The nitrogen atom can act as a hydrogen bond acceptor, which is a critical interaction in many drug-receptor binding events. The aromatic nature of the ring also allows for π-π stacking interactions.
Proposed Synthesis Pathway
Given the absence of a commercially available source for 4-Cyclopropyl-2-fluoro-3-methylpyridine, a plausible multi-step synthetic route is proposed below. This pathway is designed based on established and reliable organic transformations.
Caption: Proposed synthetic pathway for 4-Cyclopropyl-2-fluoro-3-methylpyridine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Bromo-2-fluoro-3-methylpyridine
This step involves the electrophilic bromination of 2-fluoro-3-methylpyridine. The fluorine at the 2-position and the methyl group at the 3-position direct the bromination to the 4-position.
-
Reagents and Equipment:
-
2-Fluoro-3-methylpyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Concentrated Sulfuric Acid
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
-
Procedure:
-
To a round-bottom flask containing concentrated sulfuric acid, cool the solution to 0 °C using an ice bath.
-
Slowly add 2-fluoro-3-methylpyridine (1.0 eq) to the cooled sulfuric acid with vigorous stirring.
-
In a separate container, dissolve N-Bromosuccinimide (1.1 eq) in a minimal amount of concentrated sulfuric acid.
-
Add the NBS solution dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-bromo-2-fluoro-3-methylpyridine.
-
Step 2: Synthesis of 4-Cyclopropyl-2-fluoro-3-methylpyridine
This final step utilizes a Suzuki coupling reaction to introduce the cyclopropyl group at the 4-position.
-
Reagents and Equipment:
-
4-Bromo-2-fluoro-3-methylpyridine (1.0 eq)
-
Cyclopropylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene and Water (4:1 mixture)
-
Schlenk flask and nitrogen atmosphere setup
-
-
Procedure:
-
To a Schlenk flask, add 4-bromo-2-fluoro-3-methylpyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the degassed toluene and water mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, 4-Cyclopropyl-2-fluoro-3-methylpyridine.
-
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Cyclopropyl-2-fluoro-3-methylpyridine.
Predicted ¹H and ¹³C NMR Data
The following table provides the predicted Nuclear Magnetic Resonance (NMR) data. Chemical shifts (δ) are given in parts per million (ppm). These predictions are based on known values for similar substituted pyridines.[7][8]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.8 - 8.0 | d | ~5.0 | Pyridine H-6 |
| ~6.8 - 7.0 | d | ~5.0 | Pyridine H-5 | |
| ~2.2 - 2.4 | s | - | Methyl (-CH₃) | |
| ~1.8 - 2.0 | m | - | Cyclopropyl (-CH) | |
| ~0.8 - 1.2 | m | - | Cyclopropyl (-CH₂) | |
| ¹³C | ~160 - 165 (d) | - | ~230-250 | C-F (C2) |
| ~145 - 150 | - | - | C-N (C6) | |
| ~140 - 145 | - | - | C-Cyclopropyl (C4) | |
| ~120 - 125 | - | - | C-H (C5) | |
| ~115 - 120 | - | - | C-CH₃ (C3) | |
| ~10 - 15 | - | - | Methyl (-CH₃) | |
| ~8 - 12 | - | - | Cyclopropyl (-CH) | |
| ~5 - 10 | - | - | Cyclopropyl (-CH₂) |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition. The expected exact mass for [M+H]⁺ would be approximately 152.0870.
Safety and Handling
As a novel chemical entity, 4-Cyclopropyl-2-fluoro-3-methylpyridine should be handled with care, assuming it may be hazardous. The following precautions are based on the safety profiles of similar compounds like 2-fluoro-3-methylpyridine.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
4-Cyclopropyl-2-fluoro-3-methylpyridine represents a promising, albeit currently non-commercial, building block for the development of new chemical entities in the pharmaceutical and agrochemical sectors. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and safe handling. The unique combination of its structural motifs suggests that this compound could be a valuable asset in the design of next-generation bioactive molecules. Researchers are encouraged to use the provided protocols and predictive data as a starting point for their own investigations into the potential of this novel compound.
References
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OpenOChem Learn. (n.d.). HNMR Practice 4. Retrieved from [Link]
- Probst, G., et al. (2013). Discovery of (R)-4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (ELND006) and (R)-4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007): metabolically stable γ-secretase Inhibitors that selectively inhibit the production of amyloid-β over Notch. Journal of Medicinal Chemistry, 56(13), 5261-74.
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PubChem. (n.d.). 2-Fluoro-3-methylpyridine. Retrieved from [Link]
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ResearchGate. (n.d.). 4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch. Retrieved from [Link]
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ChemRxiv. (2024). Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of. Retrieved from [Link]
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ResearchGate. (2016). A review on the medicinal importance of pyridine derivatives. Retrieved from [Link]
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EPA. (2025). 2-Bromo-3-fluoro-4-methylpyridine Properties. Retrieved from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
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MDPI. (2025). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]
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